N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Descripción
N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core with ketone functionalities at positions 5 and 5. The 6-position is substituted with a 4-fluorobenzyl group, while the 2-position features a methyl group.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O4/c1-14(30)16-4-3-5-18(10-16)25-20(31)13-28-19-12-27(2)26-21(19)22(32)29(23(28)33)11-15-6-8-17(24)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKAGULFLPBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈F N₄ O₂
- Molecular Weight : 354.36 g/mol
- CAS Number : 863457-93-6
Structural Features
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of an acetyl group and a fluorobenzyl moiety enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Research indicates that compounds with pyrazolo[4,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study
In a study evaluating the effects of similar pyrazolo compounds on human cancer cells, it was found that these compounds effectively reduced cell viability and induced cell cycle arrest at the G2/M phase. The mechanism was attributed to the downregulation of cyclin B1 and cdc2 expression levels, leading to apoptosis .
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Research Findings
A study highlighted that certain thieno[2,3-c]pyrazole compounds demonstrated significant antioxidant effects by reducing reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This suggests that N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide may share similar properties due to its structural analogs .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo compounds has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
Experimental Evidence
In vitro studies have demonstrated that pyrazolo derivatives can significantly reduce the production of TNF-alpha and IL-1beta in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that compounds with similar pyrazolo[4,3-d]pyrimidine structures exhibit significant antimicrobial activity. For instance:
- Mycobacterium tuberculosis : Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can demonstrate inhibitory effects against this pathogen. While specific data on N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is limited, its structural similarities suggest potential efficacy against tuberculosis .
Anticancer Activity
The anticancer potential of this compound is noteworthy. Research has shown that modifications in the pyrazolo[4,3-d]pyrimidine structure can enhance selectivity and potency against various cancer cell lines. For example:
- Cytotoxicity Assays : Preliminary studies have indicated that compounds similar to N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide exhibit low toxicity in human embryonic kidney cells (HEK293) while maintaining effectiveness against bacterial strains .
Case Studies
- Antitubercular Activity : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. These studies typically report IC50 values indicating the concentration required to inhibit 50% of bacterial growth .
- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing .
Comparación Con Compuestos Similares
Table 1: Substituent Variations in Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Position 6 : The target compound’s 4-fluorobenzyl group enhances lipophilicity compared to the 2-phenylethyl group in but may reduce steric hindrance relative to bulkier substituents.
- Acetamide Tail : The 3-acetylphenyl group introduces a ketone for hydrogen bonding, contrasting with the 4-fluorobenzyl in and 3-fluorophenyl in , which prioritize halogen interactions.
- Core Heterocycle : F-DPA utilizes a pyrazolo[1,5-a]pyrimidine core with dimethyl substituents, differing from the target’s pyrazolo[4,3-d]pyrimidine scaffold.
Functional Group Impact on Physicochemical Properties
- Lipophilicity: The 4-fluorobenzyl group (logP ~3.2 estimated) increases membrane permeability compared to non-fluorinated analogs .
- Solubility : The acetyl group in the target compound may improve aqueous solubility via polar interactions, unlike the purely hydrophobic 3-fluorophenyl in .
NMR and MS/MS Profiling
- NMR Shifts : highlights that substituents at positions analogous to regions A (39–44) and B (29–36) in related compounds induce distinct chemical shift changes, aiding structural elucidation . For the target compound, the 3-acetylphenyl group would likely perturb shifts in region B due to electronic effects.
- Molecular Networking : Similar pyrazolo-pyrimidines (e.g., F-DPA) may share high cosine scores (>0.8) in MS/MS fragmentation patterns, suggesting conserved core fragmentation .
Crystallographic Analysis
- Tools like SHELX and ORTEP are critical for resolving hydrogen-bonding networks. The target compound’s acetyl group could form intermolecular hydrogen bonds (e.g., N–H···O=C), influencing crystal packing and stability .
Q & A
Q. What protocols ensure reproducibility in enzyme inhibition assays?
- Positive Controls: Include staurosporine (pan-kinase inhibitor) or roscovitine (CDK-specific) to benchmark activity .
- Triplicate Runs: Report mean ± SEM with statistical analysis (e.g., ANOVA for dose-response curves).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
